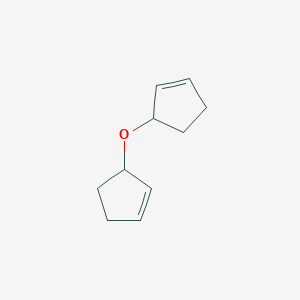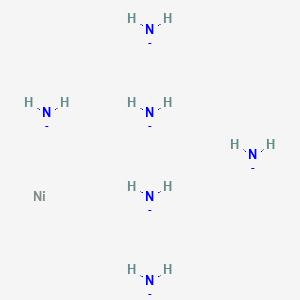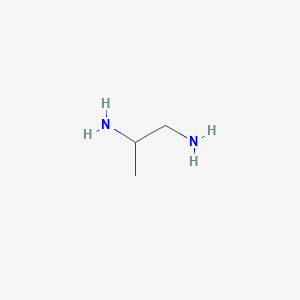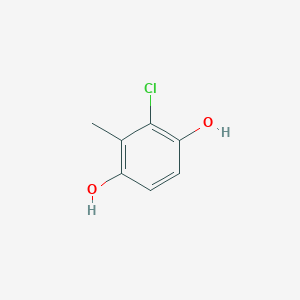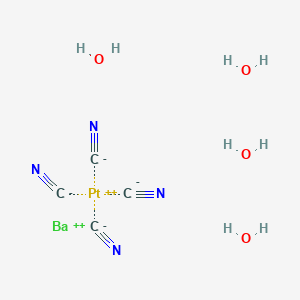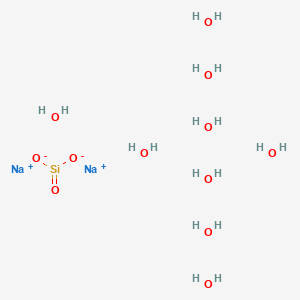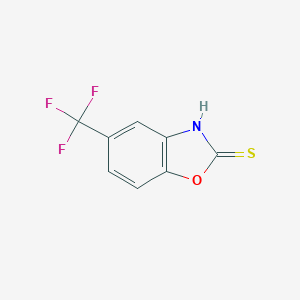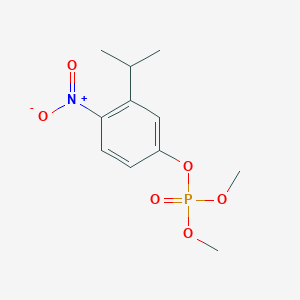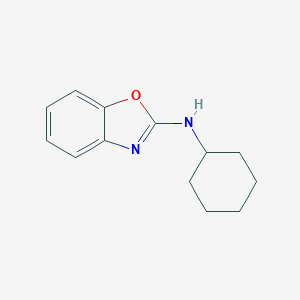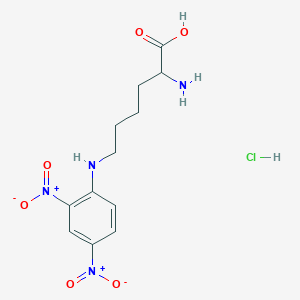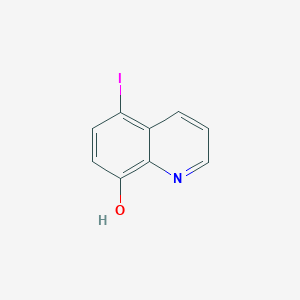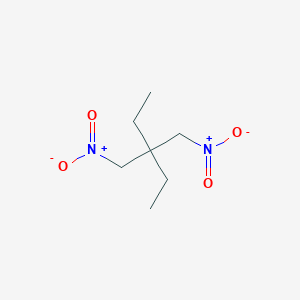
3,3-Bis(nitromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(nitromethyl)pentane, also known as BNMP, is a chemical compound with the molecular formula C8H16N4O6. It is a highly explosive compound that has been used in the production of explosives and rocket propellants.
Mechanism Of Action
The mechanism of action of 3,3-Bis(nitromethyl)pentane as an explosive compound involves the rapid release of energy upon detonation. The high energy release is due to the nitro groups present in the molecule, which are highly oxidizing and release a large amount of energy upon decomposition.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane. However, it is known to be a highly toxic and explosive compound that can cause severe burns and injuries upon detonation.
Advantages And Limitations For Lab Experiments
The main advantage of using 3,3-Bis(nitromethyl)pentane in lab experiments is its high explosive power, which makes it suitable for use in studies related to explosives and rocket propellants. However, the highly explosive nature of 3,3-Bis(nitromethyl)pentane also poses a significant safety risk, making it difficult to handle and transport.
Future Directions
There are several potential future directions for research on 3,3-Bis(nitromethyl)pentane. One area of research could focus on developing safer methods for handling and transporting the compound. Another area of research could focus on developing new applications for 3,3-Bis(nitromethyl)pentane, such as in the production of low sensitivity explosives. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane.
Synthesis Methods
The synthesis of 3,3-Bis(nitromethyl)pentane involves the reaction of 3-nitro-1,2,4-triazol-5-one (NTO) with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of 3,3-Bis(nitromethyl)pentane is typically high, ranging from 80-90%.
Scientific Research Applications
3,3-Bis(nitromethyl)pentane has been extensively studied for its potential use as an explosive compound. It has been found to have a high detonation velocity, making it suitable for use in rocket propellants. 3,3-Bis(nitromethyl)pentane has also been studied for its potential use in the production of low sensitivity explosives, which are less prone to accidental detonation.
properties
CAS RN |
14035-99-5 |
|---|---|
Product Name |
3,3-Bis(nitromethyl)pentane |
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3,3-bis(nitromethyl)pentane |
InChI |
InChI=1S/C7H14N2O4/c1-3-7(4-2,5-8(10)11)6-9(12)13/h3-6H2,1-2H3 |
InChI Key |
XOGZZVNGLVHBRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Canonical SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Other CAS RN |
14035-99-5 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




